

Application Notes and Protocols for Pentanedioic-d6 Acid in GC-MS Analysis

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Compound of Interest

Compound Name: Pentanedioic-d6 acid

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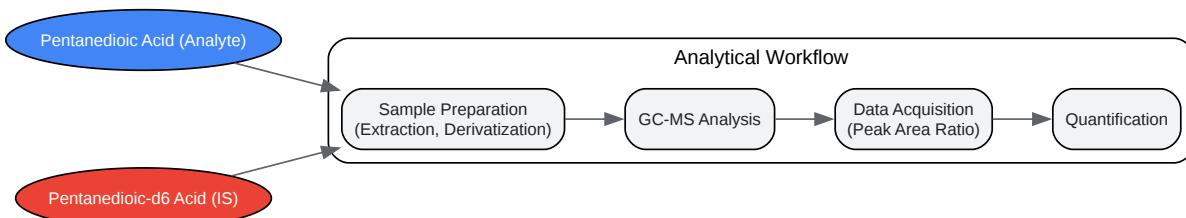
This document provides detailed application notes and protocols for the utilization of **Pentanedioic-d6 acid** as an internal standard in the quantitative analysis of Pentanedioic acid (Glutaric acid) by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Pentanedioic acid, also known as glutaric acid, is a five-carbon dicarboxylic acid. In clinical research, elevated levels of glutaric acid in biological fluids are a key biomarker for Glutaric Aciduria Type I, an inherited metabolic disorder. Accurate quantification of glutaric acid is crucial for the diagnosis and monitoring of this condition. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of organic acids. The use of a stable isotope-labeled internal standard, such as **Pentanedioic-d6 acid**, is the gold standard for achieving the highest accuracy and precision in quantitative GC-MS analysis. This is achieved through isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction, derivatization, and injection, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.

Principle of Isotope Dilution GC-MS

The core principle of isotope dilution mass spectrometry is the use of an isotopically labeled version of the analyte of interest as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).



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Figure 1: Conceptual workflow of isotope dilution GC-MS.

Quantitative Data

The following tables summarize the key quantitative parameters for the GC-MS analysis of pentanedioc acid using **pentanedioc-d6 acid** as an internal standard. The data is based on the analysis of trimethylsilyl (TMS) derivatives.

Table 1: Mass Spectrometric Data for TMS-Derivatized Analytes

Compound	Derivative	Quantifier Ion (m/z)	Qualifier Ion(s) (m/z)
Pantanedioc Acid	bis-TMS	261 ([M-15] ⁺)	147, 171
Pantanedioc-d6 Acid	bis-TMS	267 ([M-15] ⁺)	150, 174

Note: The mass shift of +6 amu for the deuterated standard is observed in the molecular ion and key fragments.

Table 2: Chromatographic and Performance Data

Parameter	Value	Reference
Retention Index	1406	[1]
Linearity Range	0.19 - 3.8 μ M	[2]
Correlation Coefficient (r^2)	> 0.999	[2]
Run-to-Run Precision	1.2 - 3.7%	[2]
Average Recovery	96 - 103%	[2]

Note: The exact retention time will vary depending on the specific GC column and temperature program used.

Experimental Protocols

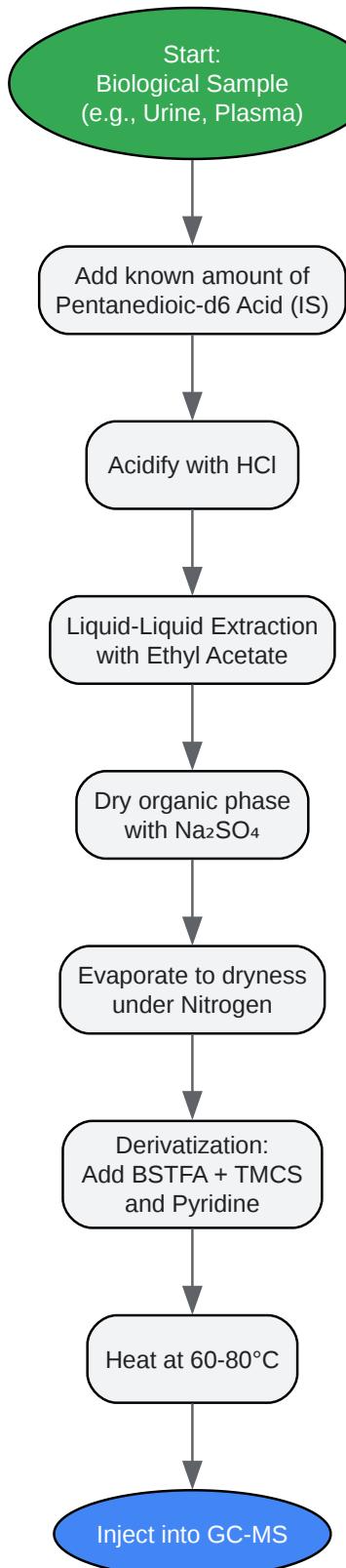
This section details the methodology for the quantitative analysis of pentanedioic acid in biological samples using GC-MS with **pentanedioic-d6 acid** as an internal standard.

Materials and Reagents

- Pentanedioic acid (Glutaric acid) standard
- **Pentanedioic-d6 acid** (Internal Standard)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Ethyl acetate (HPLC grade)
- Hexane (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium sulfate (anhydrous)
- Methanol (HPLC grade)

- Deionized water

Sample Preparation and Derivatization Workflow



[Click to download full resolution via product page](#)**Figure 2:** Sample preparation and derivatization workflow.

Detailed Protocol

- Sample Collection and Storage: Collect biological samples (e.g., urine, plasma) and store them at -80°C until analysis.
- Internal Standard Spiking: To a known volume of the sample (e.g., 100 µL of plasma or urine), add a precise amount of the **Pentanedioic-d6 acid** internal standard solution.
- Acidification: Acidify the sample by adding hydrochloric acid to adjust the pH to approximately 1-2. This ensures that the dicarboxylic acids are in their protonated form for efficient extraction.
- Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases. Carefully collect the organic layer. Repeat the extraction process to ensure complete recovery of the analytes.
- Drying: Dry the pooled organic extracts by passing them through anhydrous sodium sulfate.
- Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
- Derivatization: To the dried residue, add the derivatizing reagent, a mixture of BSTFA with 1% TMCS and pyridine. A typical ratio is 2:1 (v/v) of BSTFA:Pyridine. The volume will depend on the expected concentration of the analytes.
- Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid groups to their volatile trimethylsilyl esters.
- GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument and column.

Table 3: Example GC-MS Parameters

Parameter	Setting
Gas Chromatograph	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., DB-5ms or equivalent)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Injection Mode	Splitless
Injector Temperature	250°C
Oven Program	Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Transfer Line Temp.	280°C
Ion Source Temp.	230°C

Data Analysis and Quantification

The quantification of pentanedioic acid is based on the ratio of the peak area of the analyte's quantifier ion (m/z 261) to the peak area of the internal standard's quantifier ion (m/z 267). A calibration curve is constructed by analyzing a series of standards containing known concentrations of pentanedioic acid and a constant concentration of **pentanedioic-d6 acid**.

The concentration of pentanedioic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of **Pentanedioic-d6 acid** as an internal standard in a GC-MS based isotope dilution method provides a robust, accurate, and precise approach for the quantification of pentanedioic acid in various biological matrices. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of clinical chemistry and drug development.

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